molecular formula C17H22N4O4S B2897818 ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1260947-96-3

ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B2897818
CAS No.: 1260947-96-3
M. Wt: 378.45
InChI Key: IVIYARYKNIWFIL-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a trisubstituted pyrazole derivative featuring a piperazine sulfonyl group at the 3-position of the pyrazole ring and an ethyl carboxylate ester at the 4-position.

Properties

IUPAC Name

ethyl 5-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-3-25-17(22)15-12-18-19-16(15)26(23,24)21-9-7-20(8-10-21)14-6-4-5-13(2)11-14/h4-6,11-12H,3,7-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIYARYKNIWFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating the potential for a broad spectrum of biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with piperazine and indole derivatives, it is plausible that this compound could influence multiple pathways. These could include pathways related to inflammation, viral replication, cancer progression, and more.

Biological Activity

Ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate (CAS Number: 178979-40-3) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C17H22N4O4S
  • Molecular Weight : 378.45 g/mol
  • CAS Number : 178979-40-3

Structural Features

The compound features a pyrazole core substituted with a piperazine moiety and a sulfonyl group, which are critical for its biological activity. The presence of the 3-methylphenyl group may influence its interaction with biological targets.

Pharmacological Profiles

  • Antitumor Activity : Recent studies have indicated that compounds with similar pyrazole structures exhibit significant antitumor effects. For instance, pyrazole derivatives have been reported to inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer metabolism, thereby reducing lactate production in cancer cells .
  • Neuraminidase Inhibition : Pyrazole derivatives have shown varying degrees of neuraminidase inhibitory activity, which is essential in antiviral therapies. Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced activity, suggesting that structural modifications can optimize efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine and pyrazole rings significantly influence the biological activity of the compounds. For example:

  • Substituents on Piperazine : The introduction of various alkyl or aryl groups on the piperazine ring has been correlated with increased biological potency.
  • Pyrazole Substitution : The position and nature of substituents on the pyrazole ring also play a crucial role in determining the inhibitory capacity against specific targets like LDH .

Study 1: LDH Inhibition

A study conducted by researchers at AstraZeneca focused on optimizing pyrazole-based LDH inhibitors. The lead compound exhibited low nanomolar inhibition of both LDHA and LDHB and demonstrated significant cell-based inhibition in pancreatic cancer models .

CompoundIC50 (nM)Cell LineEffect
Lead Compound1.02MiaPaCa2Inhibits lactate production
Control>1000A673No significant effect

Study 2: Antiviral Activity

Another investigation into similar compounds revealed that certain pyrazole derivatives could inhibit neuraminidase effectively, with some exhibiting over 50% inhibition at lower concentrations. This highlights the potential for this compound as a lead compound for further development in antiviral therapies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of pyrazole-4-carboxylate derivatives, which exhibit structural diversity based on substituents at the 3-position. Key comparisons include:

Compound Name 3-Position Substituent Key Features Similarity Score (if available) Reference
Ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate 4-(3-methylphenyl)piperazin-1-ylsulfonyl Piperazine sulfonyl group, ethyl ester N/A
Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate p-Tolyl Simple aryl group, no sulfonamide 0.81 (vs. methyl analog)
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl Electron-withdrawing CF3 group 0.86
Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate 3-Methoxyphenyl Methoxy group for enhanced solubility N/A
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Ureido-thiazole-piperazine Ureido linker, thiazole ring N/A

Key Observations :

  • Piperazine Sulfonyl vs. Simple Aryl Groups : The piperazine sulfonyl group in the target compound introduces a larger, more polar substituent compared to p-tolyl or trifluoromethyl groups. This likely enhances interactions with charged residues in biological targets but may reduce membrane permeability .
  • Electronic Effects: Trifluoromethyl and methoxyphenyl substituents (e.g., in and ) modulate electron density, affecting reactivity and binding affinity. The sulfonamide group in the target compound offers both hydrogen-bond acceptor (sulfonyl oxygen) and donor (NH of piperazine) properties .
  • Biological Relevance : Piperazine-containing analogs (e.g., AMG628 in ) are common in drug discovery due to their ability to improve solubility and target engagement. However, the sulfonamide linkage in the target compound may confer distinct pharmacokinetic profiles .

Key Observations :

Q & A

Q. What are the key synthetic pathways for ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate?

The synthesis typically involves three stages: (1) formation of the pyrazole core via condensation of ethyl acetoacetate with hydrazine derivatives, (2) introduction of the sulfonyl-piperazine moiety using sulfonation reagents (e.g., chlorosulfonic acid) followed by coupling with 4-(3-methylphenyl)piperazine, and (3) purification via column chromatography with solvents like dichloromethane/methanol gradients. Reaction conditions (e.g., reflux in ethanol or THF/water mixtures) and stoichiometric ratios are critical for yield optimization .

Q. How is structural characterization performed for this compound?

Post-synthesis characterization includes:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., pyrazole C-H protons at δ 8.5–9.0 ppm, piperazine methyl groups at δ 2.3–2.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~422.12 g/mol) .
  • IR spectroscopy : Peaks at ~1710 cm⁻¹ (ester C=O) and ~1350–1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Q. What analytical methods ensure purity and stability?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% by area under the curve) .
  • Melting point analysis : Consistency with literature values (e.g., 150–160°C) indicates crystallinity and stability .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) determines bond angles, torsion angles, and stereochemistry. For example, the dihedral angle between the pyrazole and piperazine rings informs conformational flexibility. ORTEP-3 visualizes thermal ellipsoids to assess disorder or dynamic motion .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple labs to rule out batch variability .
  • Metabolic stability testing : Use liver microsomes to identify degradation products that may skew activity .
  • Cofactor dependency studies : Test if metal ions (e.g., Mg²⁺) or pH variations alter target binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Piperazine modifications : Replace the 3-methylphenyl group with electron-withdrawing substituents (e.g., 4-Cl) to enhance receptor affinity .
  • Pyrazole substitution : Introduce methyl or trifluoromethyl groups at position 1 to improve metabolic stability .
  • Molecular docking : Use AutoDock Vina to predict binding modes with targets like serotonin receptors (5-HT₁A) .

Q. What methodologies resolve conflicting NMR data for sulfonamide intermediates?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in congested aromatic regions .
  • Variable-temperature NMR : Identify dynamic processes (e.g., piperazine ring puckering) causing signal broadening .
  • Isotopic labeling : Synthesize ¹⁵N-labeled piperazine to simplify assignment of nitrogen-bound protons .

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